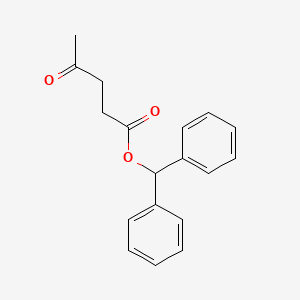
(3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine is a complex organic compound that belongs to the class of thiadiazolidines. This compound is characterized by its unique structure, which includes two butyl groups, two phenyl groups, and a thiadiazolidine ring. The presence of the thiadiazolidine ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing butyl and phenyl groups with a thiadiazole derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
(3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The phenyl and butyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent.
科学的研究の応用
(3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine involves its interaction with molecular targets through its thiadiazolidine ring and phenyl groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also participate in redox reactions, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
(3Z,5Z)-3,5-bis(phenylimino)-1,2-dithiolan-4-yl: This compound shares a similar thiadiazolidine ring structure but with different substituents.
Cyclooctatetraene: Although structurally different, it shares some chemical reactivity with (3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine.
Uniqueness
The uniqueness of this compound lies in its specific combination of butyl and phenyl groups with the thiadiazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
136788-52-8 |
|---|---|
分子式 |
C22H28N4S |
分子量 |
380.6 g/mol |
IUPAC名 |
2,4-dibutyl-3-N,5-N-diphenyl-1,2,4-thiadiazolidine-3,5-diimine |
InChI |
InChI=1S/C22H28N4S/c1-3-5-17-25-21(23-19-13-9-7-10-14-19)26(18-6-4-2)27-22(25)24-20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3 |
InChIキー |
QTQMUBYSFYLKQQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=NC2=CC=CC=C2)N(SC1=NC3=CC=CC=C3)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


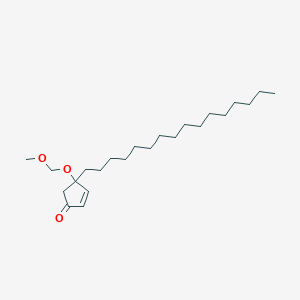
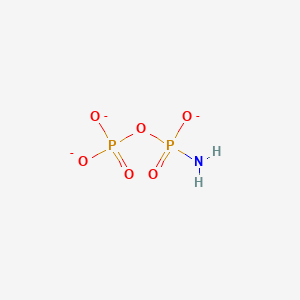
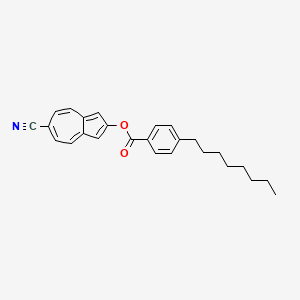

![1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14273758.png)
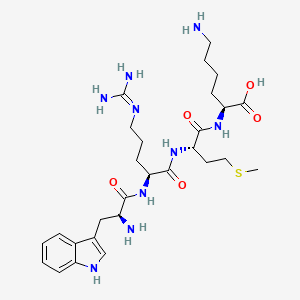
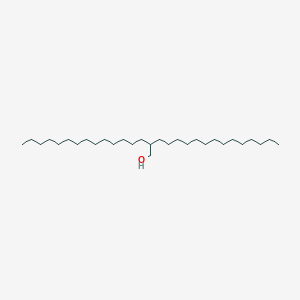
![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
![2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene](/img/structure/B14273787.png)
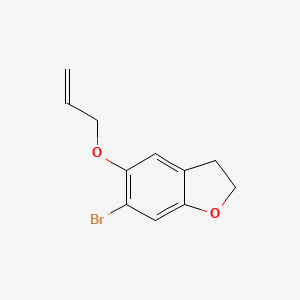

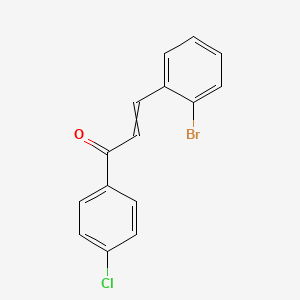
![2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14273816.png)
